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Compound of Interest

Compound Name: 1,3-Diethylurea

Cat. No.: B146665

This guide provides a comprehensive overview of the spectroscopic data for 1,3-Diethylurea
(CAS No. 623-76-7), a chemical intermediate of interest in various industrial and research
applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data, offering valuable insights for researchers, scientists,
and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic
molecules. Below are the available *H and 13C NMR data for 1,3-Diethylurea.

1H NMR Data

The *H NMR spectrum of 1,3-Diethylurea provides information about the different types of
protons and their chemical environments within the molecule.

Chemical Shift . . .
Multiplicity Integration Assignment

(ppm)

Data not available Data not available Data not available -NH- (Amide)

Data not available Data not available Data not available -CHz- (Methylene)

Data not available Data not available Data not available -CHs (Methyl)
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Note: Specific chemical shift values and coupling constants for 1,3-Diethylurea are not readily
available in the public domain. The table indicates the expected proton signals.

13C NMR Data

The 13C NMR spectrum reveals the number of distinct carbon atoms and their electronic
environments.

Chemical Shift (ppm) Assighment
Data not available C=0 (Carbonyl)
Data not available -CHz- (Methylene)
Data not available -CHs (Methyl)

Note: Specific chemical shift values for 1,3-Diethylurea are not readily available in the public
domain. The table indicates the expected carbon signals.

Experimental Protocol: NMR Spectroscopy (General)

A general protocol for obtaining NMR spectra of a solid sample like 1,3-Diethylurea is as
follows:

o Sample Preparation: Dissolve approximately 5-20 mg of 1,3-Diethylurea in a suitable
deuterated solvent (e.g., CDCIls, DMSO-ds). The choice of solvent is critical and should be
one in which the compound is soluble and which does not have signals that overlap with the
analyte signals. Transfer the solution to a 5 mm NMR tube.

 Instrument Setup: Place the NMR tube in the spectrometer. The instrument is typically a
high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).

o Data Acquisition:

o Locking and Shimming: The magnetic field is "locked" onto the deuterium signal of the
solvent to maintain a constant field strength. The field homogeneity is then optimized
through a process called "shimming" to obtain sharp spectral lines.
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o 'H NMR: A standard one-pulse sequence is typically used to acquire the proton spectrum.
Key parameters include the pulse width (calibrated for a 90° pulse), acquisition time, and
relaxation delay.

o 13C NMR: A proton-decoupled pulse sequence is commonly used to acquire the carbon
spectrum, which results in a singlet for each unique carbon atom. A sufficient number of
scans are accumulated to achieve an adequate signal-to-noise ratio due to the low natural
abundance of 13C.

o Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate
the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and
referenced (typically to the residual solvent peak or an internal standard like
tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

Wavenumber (cm~—2) Intensity Assignment

~3300 Strong, Broad N-H Stretch (Amide)
~2970-2850 Medium-Strong C-H Stretch (Alkyl)

~1630 Strong C=0 Stretch (Amide | band)
~1560 Medium N-H Bend (Amide Il band)

Note: The values presented are typical for secondary amides and may vary slightly for 1,3-
Diethylurea.

Experimental Protocol: FT-IR Spectroscopy (General)

For a solid sample such as 1,3-Diethylurea, the following methods are commonly employed:

o KBr Pellet Method:
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o A small amount of 1,3-Diethylurea (1-2 mg) is finely ground with anhydrous potassium
bromide (KBr, ~100-200 mg), which is transparent to IR radiation.

o The mixture is then pressed under high pressure in a die to form a thin, transparent pellet.

o The pelletis placed in the sample holder of the FT-IR spectrometer for analysis.

» Attenuated Total Reflectance (ATR) Method:

o A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond
or germanium).

o Pressure is applied to ensure good contact between the sample and the crystal.

o The IR beam is directed through the ATR crystal, and the spectrum of the sample is
recorded.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions
based on their mass-to-charge ratio.

miz Relative Intensity (%) Assighment
116 Data not available [M]* (Molecular lon)
Data not available Data not available Fragment lons

Note: The molecular weight of 1,3-Diethylurea is 116.16 g/mol .[1] The mass spectrum is
expected to show a molecular ion peak at m/z 116. Specific fragmentation patterns and relative
intensities are not detailed in publicly available data.

Experimental Protocol: Electron lonization Mass
Spectrometry (EI-MS) (General)

A typical protocol for obtaining an El-mass spectrum is as follows:
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Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,
often via a direct insertion probe for solid samples or after separation by gas
chromatography (GC-MS). The sample is vaporized in the ion source.

lonization: The gaseous molecules are bombarded with a beam of high-energy electrons
(typically 70 eV). This causes the molecules to lose an electron, forming a positively charged
molecular ion ([M]*).

Fragmentation: The excess energy from the electron impact can cause the molecular ion to
break apart into smaller, charged fragments. This fragmentation pattern is often
characteristic of the molecule's structure.

Mass Analysis: The ions (molecular ion and fragment ions) are accelerated into a mass
analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their
mass-to-charge (m/z) ratio.

Detection: A detector records the abundance of each ion at a specific m/z value, generating
a mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a
chemical compound like 1,3-Diethylurea.
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Caption: General workflow for the spectroscopic analysis of 1,3-Diethylurea.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Analysis of 1,3-Diethylurea: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b146665#spectroscopic-data-of-1-3-diethylurea-nmr-
ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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